1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
1-(Cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the N1 position and a thiophen-3-yl moiety at the C6 position. This scaffold has garnered attention as a non-classical bioisostere of indole, offering enhanced aqueous solubility while retaining structural similarity to aromatic heterocycles critical for drug design . Synthetic routes for such derivatives often involve regioselective functionalization via Br/Mg-exchange or metalation strategies, enabling the introduction of diverse substituents .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZKSMAKHBBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Cyclopropylmethyl Group at N-1 Position
The N-alkylation of the imidazo[1,2-b]pyrazole core with a cyclopropylmethyl substituent is generally achieved by reaction with the corresponding alkyl halide (e.g., cyclopropylmethyl bromide or chloride). This step is typically carried out under basic conditions, facilitating nucleophilic substitution at the nitrogen atom of the heterocycle to yield the 1-(cyclopropylmethyl) derivative.
Functionalization at the 6-Position with Thiophen-3-yl Group
The key step for introducing the thiophen-3-yl substituent at the 6-position involves palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, between a 6-bromo- or 6-halogenated imidazo[1,2-b]pyrazole intermediate and a thiophen-3-yl boronic acid or boronate ester.
Typical Suzuki Coupling Conditions:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(dppf)Cl2, Pd(PPh3)4) |
| Ligand | Dppf, XPhos, or triphenylphosphine |
| Base | Potassium carbonate, cesium carbonate, or sodium bicarbonate |
| Solvent | 1,4-Dioxane, DMF, or mixture with water |
| Temperature | 80–100 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 1.5 to 4 hours |
For example, a palladium-catalyzed Suzuki coupling of 6-bromoimidazo[1,2-b]pyrazole with 3-thiopheneboronic acid under inert atmosphere in 1,4-dioxane/water with potassium carbonate at 80 °C for 4 hours yields the 6-(thiophen-3-yl) substituted product in good yield.
Representative Experimental Procedure
A typical preparation sequence may be summarized as follows:
Synthesis of 6-bromo-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole:
- Starting from an appropriate pyrazine derivative, the imidazo ring is constructed.
- N-alkylation with cyclopropylmethyl halide is performed under basic conditions.
Suzuki Coupling to Introduce Thiophen-3-yl Group:
- The 6-bromo intermediate is reacted with 3-thiopheneboronic acid.
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: 1,4-dioxane/water mixture.
- Conditions: Heated at 80–100 °C under nitrogen for 3–4 hours.
- Work-up involves extraction, washing, and purification by chromatography or preparative HPLC.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Multicomponent reaction (e.g., Groebke–Blackburn–Bienaymé) | Variable | Rapid access to heterocycle scaffold |
| N-Alkylation with cyclopropylmethyl halide | Alkyl halide, base (e.g., K2CO3), solvent (DMF or MeCN) | High | Selective N-1 substitution |
| Bromination at 6-position (if needed) | NBS or other brominating agents | Moderate | Prepares for cross-coupling |
| Suzuki-Miyaura coupling with 3-thiopheneboronic acid | Pd catalyst, base, 1,4-dioxane/water, 80–100 °C, inert atmosphere | 60–80 | Key step for thiophen-3-yl introduction |
Additional Notes and Research Findings
- The use of microwave-assisted Suzuki coupling has been reported to reduce reaction times significantly while maintaining or improving yields.
- The choice of ligand and base can influence the coupling efficiency and selectivity; bulky ligands like XPhos often enhance catalyst stability and turnover.
- Purification of the final product often requires preparative HPLC due to the complexity and polarity of the heterocyclic compounds.
- Alternative synthetic routes involving Buchwald–Hartwig amination or direct C–H activation have been explored but are less common for this specific substitution pattern.
Chemical Reactions Analysis
1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiophene ring. Common reagents include halogens and nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique imidazo[1,2-b]pyrazole core with cyclopropyl and thiophene substituents. Its molecular formula is C13H13N3S, with a molecular weight of 243.32 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the imidazo[1,2-b]pyrazole core.
- Introduction of the cyclopropylmethyl and thiophene groups via substitution reactions.
- Optimization of conditions to enhance yield and purity.
Anticancer Potential
Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, similar compounds have been reported to inhibit the activity of TAK1 kinase, which plays a crucial role in cancer cell proliferation and survival .
Antimicrobial Properties
The imidazo[1,2-b]pyrazole framework has also been linked to antimicrobial activities. Compounds within this class have demonstrated efficacy against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, there is evidence suggesting that these compounds may possess anti-inflammatory effects. They could modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation processes, thus offering therapeutic benefits in treating inflammatory diseases .
Applications in Drug Development
The unique properties of 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of novel therapeutics aimed at:
- Cancer treatment: By designing derivatives that target specific kinases or pathways involved in cancer progression.
- Infectious diseases: Developing new antibiotics that combat resistant bacterial strains.
- Autoimmune disorders: Creating compounds that can modulate immune responses effectively.
Industrial Applications
Beyond medicinal uses, this compound may find applications in materials science. Its unique chemical structure can be utilized in the development of:
- Polymers: Incorporating imidazo[1,2-b]pyrazole derivatives into polymer matrices to impart specific mechanical or thermal properties.
- Coatings: Developing protective coatings that leverage the compound's chemical stability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The physicochemical and functional properties of 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole are best understood through direct comparisons with analogous compounds. Key examples include:
Pruvanserin (Indole-Based Drug) and Its Imidazo[1,2-b]pyrazole Isostere
Evidence from matched-pair studies (Table 1) highlights the advantages of replacing indole with the imidazo[1,2-b]pyrazole core. For instance, the imidazo[1,2-b]pyrazole analogue of pruvanserin exhibits:
- Reduced Lipophilicity : logD decreased from 2.8 (pruvanserin) to 2.2, indicating lower membrane permeability but improved solubility .
- Enhanced Aqueous Solubility : Solubility increased by >10-fold due to the scaffold’s lower intrinsic hydrophobicity and altered pKa (7.3 vs. 6.4 for indole NH) .
- Synthetic Flexibility : The scaffold allows tetra-functionalization via magnesiated intermediates, enabling diverse pharmacophore tuning .
Table 1. Physicochemical Comparison of Pruvanserin and Its Imidazo[1,2-b]pyrazole Isostere
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD (pH 7.4) | 2.8 | 2.2 |
| Aqueous Solubility | 0.12 mg/mL | 1.5 mg/mL |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH) |
Substituent-Driven Comparisons
Variations in the N1 and C6 substituents significantly influence properties:
- N1 Substituents: 1-(Prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole: The propargyl group introduces alkyne reactivity for click chemistry but may increase metabolic instability due to cytochrome P450 interactions .
Table 2. Substituent Effects on Key Properties
| Compound | N1 Substituent | C6 Substituent | Notable Property Change |
|---|---|---|---|
| This compound | Cyclopropylmethyl | Thiophen-3-yl | Balanced solubility/stability |
| 1-(Prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole | Propargyl | Thiophen-3-yl | Increased reactivity |
| 1-(2-Chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole | Chloroethyl | Tetrahydropyran-4-yl | Enhanced solubility |
Implications for Drug Development
The imidazo[1,2-b]pyrazole scaffold demonstrates clear advantages over indoles in solubility and modularity but requires further investigation into:
Biological Activity
The compound 1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound is characterized by:
- A cyclopropylmethyl group
- A thiophene ring at the 6-position
- An imidazo[1,2-b]pyrazole core
This unique arrangement contributes to its potential pharmacological properties.
Research indicates that imidazo[1,2-b]pyrazoles often function as kinase inhibitors. Specifically, they have shown efficacy against various kinases involved in cancer progression and inflammation. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects on TAK1 kinase , which plays a crucial role in inflammatory signaling pathways and cancer cell survival .
Biological Activity Overview
- Anticancer Activity : Compounds within this class have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Preliminary studies suggest that this compound may reduce cell viability in breast cancer (MCF-7) and other cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacteria and viruses. The presence of the thiophene ring may enhance this activity by facilitating interactions with microbial targets.
- Anti-inflammatory Effects : By inhibiting key kinases involved in inflammatory pathways, this compound may reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In a study involving various pyrazole derivatives, it was found that compounds similar to this compound showed reduced viability in MCF-7 cells with IC50 values ranging from 30 to 90 μg/mL depending on the structural modifications made .
- Mechanistic Insights : The inhibition of TAK1 kinase was confirmed through biochemical assays that showed a significant reduction in kinase activity when treated with this compound. This suggests a direct mechanism of action where the compound interferes with critical signaling pathways involved in cancer cell survival .
- In Vivo Efficacy : Animal models have demonstrated that treatment with imidazo[1,2-b]pyrazoles leads to a decrease in tumor size and weight compared to control groups, indicating potential for therapeutic use .
Q & A
Basic Synthesis and Regioselectivity Challenges
Q: What synthetic strategies are effective for constructing the 1H-imidazo[1,2-b]pyrazole core with cyclopropylmethyl and thiophenyl substituents? A: The core can be synthesized via cyclocondensation of 5-amino-1-(aroylmethyl)pyrazole precursors with α-tosyloxyacetophenones or α-bromoacetophenones. Key steps include:
- Regioselective cyclization : Use of potassium carbonate instead of sodium carbonate improves reaction efficiency and reduces time .
- Substituent introduction : Cyclopropylmethyl and thiophen-3-yl groups are introduced via alkylation or cross-coupling reactions post-core formation. For example, brominated intermediates (e.g., 5-bromo derivatives) enable Suzuki-Miyaura coupling with thiophen-3-ylboronic acids .
- Yield optimization : Reactions with α-tosyloxyacetophenones are more eco-friendly, yielding 60–85% under mild conditions .
Table 1: Example Yields for Imidazo[1,2-b]pyrazole Derivatives
| Substituent (R1/R2) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methylthio/Cyano | 4 | 78 |
| Ethoxycarbonyl/Aryl | 6 | 65 |
| Data adapted from |
Physicochemical Properties and Solubility Optimization
Q: How does the 1H-imidazo[1,2-b]pyrazole scaffold compare to indole in terms of solubility and logD? A: The scaffold acts as a non-classical indole isostere with enhanced aqueous solubility. Comparative studies show:
- LogD reduction : The imidazo[1,2-b]pyrazole analogue of pruvanserin has a logD of 2.1 vs. 3.5 for indole-based drugs, reducing lipophilicity .
- pKa shifts : The core NH pKa is ~7.3, lower than indole’s ~9.5, favoring ionization at physiological pH and improving solubility .
- Methodological validation : Solubility assays in PBS (pH 7.4) show a 3.5-fold increase for the imidazo-pyrazole derivative (12.5 mg/mL vs. 3.6 mg/mL for indole) .
Advanced Functionalization Techniques
Q: What methodologies enable selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold? A: Functionalization leverages organometallic reactions:
- Br/Mg-exchange : Brominated derivatives undergo Mg insertion at C3 or C6, enabling cross-couplings (e.g., Negishi, Kumada) .
- TMP-base metalation : Regioselective magnesiation at C6 using TMPMgCl·LiCl allows trapping with electrophiles (aldehydes, CO₂) .
- Click chemistry : Propargyl-substituted derivatives undergo Cu-catalyzed azide-alkyne cycloaddition for triazole appendages .
Example: Synthesis of tetra-functionalized derivatives involves sequential SEM-protection, bromination, and cross-coupling, achieving >70% regioselectivity .
Biological Activity and Assay Design
Q: How can researchers design assays to evaluate the bioactivity of this compound? A: Key considerations include:
- Target selection : Prioritize receptors where indole derivatives are active (e.g., 5-HT2A for pruvanserin analogues) .
- Solubility-driven assays : Use aqueous buffers (e.g., PBS) to exploit the scaffold’s improved solubility, reducing DMSO concentrations (<1%) .
- Metabolic stability : Assess cytochrome P450 oxidation via liver microsomal assays to identify metabolic hotspots (e.g., cyclopropylmethyl oxidation) .
Table 2: Pruvanserin vs. Imidazo-pyrazole Isostere
| Property | Pruvanserin (Indole) | Imidazo-pyrazole |
|---|---|---|
| logD | 3.5 | 2.1 |
| Aqueous Solubility (mg/mL) | 3.6 | 12.5 |
| pKa | 6.4 (piperazine) | 7.3 (core NH) |
| Data from |
Contradictory Data in Regioselectivity
Q: How should researchers address inconsistencies in regioselectivity during core synthesis? A: Contradictions arise from competing cyclization pathways. Mitigation strategies include:
- Mechanistic studies : Monitor intermediates (e.g., 5-amino-1-(aroylmethyl)pyrazoles) via LC-MS to confirm regiochemistry .
- Computational modeling : DFT calculations predict favored transition states (e.g., tosyloxy vs. bromo leaving groups) .
- Experimental validation : Use X-ray crystallography (e.g., CCDC 2097280) to resolve ambiguous structures .
Analytical Characterization Best Practices
Q: What analytical techniques are critical for characterizing this compound? A: Standard protocols include:
- NMR : ¹H NMR identifies methylthio (δ 2.28 ppm) and cyclopropylmethyl protons (δ 0.5–1.2 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+ at m/z 261.2 for methyl-substituted derivatives) .
- HPLC-PDA : Purity assessment using C18 columns (90% aqueous MeCN, 0.1% TFA) .
Metabolic Stability Assessment
Q: What methodologies predict metabolic liabilities in this scaffold? A: Key approaches:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) identify thioether adducts from cyclopropane ring opening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
